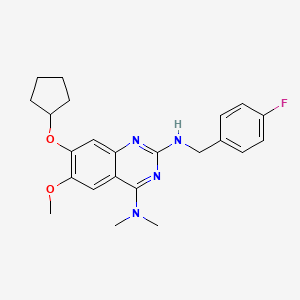
Antileishmanial agent-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-26 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in various forms, including cutaneous, mucocutaneous, and visceral leishmaniasis. The development of this compound aims to provide a more effective and less toxic alternative to existing treatments, which often have severe side effects and limited efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-26 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic aldehydes with thiourea derivatives under acidic conditions to form the desired thiourea compounds. These intermediates are then subjected to cyclization reactions using various reagents such as phosphorus oxychloride or acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Antileishmanial agent-26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated solvents, strong bases like sodium hydroxide, and various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Antileishmanial agent-26 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thiourea derivatives and their reactivity.
Biology: Investigated for its effects on Leishmania parasites and its potential to disrupt parasite metabolism.
Medicine: Explored as a therapeutic agent for treating leishmaniasis, with studies focusing on its efficacy, safety, and pharmacokinetics.
作用機序
The mechanism of action of antileishmanial agent-26 involves multiple pathways:
類似化合物との比較
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Miltefosine: An alkylphosphocholine drug used for treating visceral and cutaneous leishmaniasis.
Pentamidine: An aromatic diamidine used for treating various forms of leishmaniasis
Uniqueness of Antileishmanial Agent-26: this compound stands out due to its synthetic origin, allowing for structural modifications to enhance efficacy and reduce toxicity. Unlike natural products, it can be tailored to target specific pathways within the parasite, offering a more targeted approach to treatment. Additionally, its synthetic nature allows for large-scale production and consistent quality .
特性
分子式 |
C23H27FN4O2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
7-cyclopentyloxy-2-N-[(4-fluorophenyl)methyl]-6-methoxy-4-N,4-N-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C23H27FN4O2/c1-28(2)22-18-12-20(29-3)21(30-17-6-4-5-7-17)13-19(18)26-23(27-22)25-14-15-8-10-16(24)11-9-15/h8-13,17H,4-7,14H2,1-3H3,(H,25,26,27) |
InChIキー |
BEYCDWKMCVUGRL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC2=CC(=C(C=C21)OC)OC3CCCC3)NCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
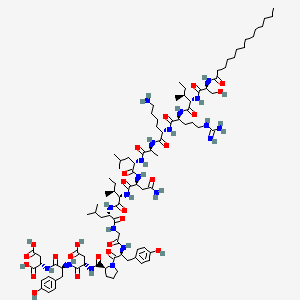
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
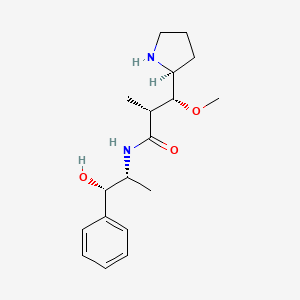
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
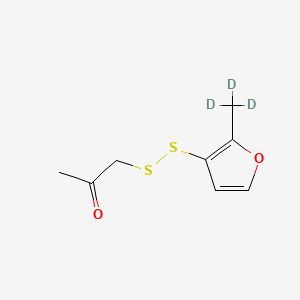

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
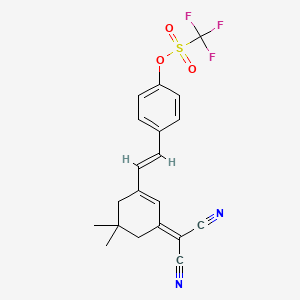
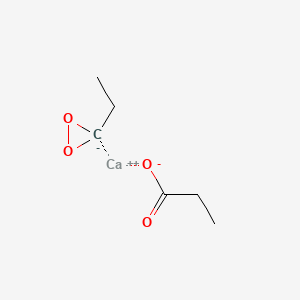
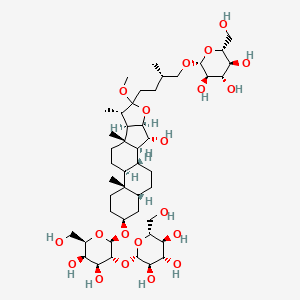
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
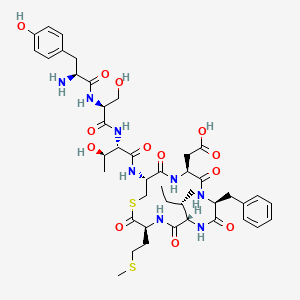
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
